molecular formula C17H19N3O2S B6982761 (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane

(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B6982761
M. Wt: 329.4 g/mol
InChI Key: OCMYITJXMNSXQB-HOTGVXAUSA-N
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Description

(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the diazabicyclo[2.2.1]heptane core.

    Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The pyridin-3-yl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with similar chemical properties but different biological activity.

    2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane: Lacks the stereospecificity of the (1S,4S) configuration.

    2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane derivatives: Various derivatives with modifications at the benzyl or pyridinyl positions.

Uniqueness

The uniqueness of (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane lies in its specific stereochemistry and the presence of both benzyl and pyridinyl sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-23(22,17-7-4-8-18-10-17)20-13-15-9-16(20)12-19(15)11-14-5-2-1-3-6-14/h1-8,10,15-16H,9,11-13H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMYITJXMNSXQB-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2S(=O)(=O)C3=CN=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2S(=O)(=O)C3=CN=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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